molecular formula C22H36O3 B15063173 Tetradecanal, 3-[(4-methoxyphenyl)methoxy]-, (3R)-

Tetradecanal, 3-[(4-methoxyphenyl)methoxy]-, (3R)-

Cat. No.: B15063173
M. Wt: 348.5 g/mol
InChI Key: JTABJKCSQWUUSY-JOCHJYFZSA-N
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Description

Tetradecanal, 3-[(4-methoxyphenyl)methoxy]-, (3R)- is an organic compound with the molecular formula C21H34O3 It is a derivative of tetradecanal, a fatty aldehyde, and contains a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetradecanal, 3-[(4-methoxyphenyl)methoxy]-, (3R)- typically involves the reaction of tetradecanal with 4-methoxybenzyl alcohol under acidic or basic conditions. The reaction proceeds through the formation of an acetal intermediate, which is then hydrolyzed to yield the desired product. Common reagents used in this synthesis include sulfuric acid or sodium hydroxide as catalysts.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process typically includes the use of stainless steel reactors and precise control of reaction conditions such as temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

Tetradecanal, 3-[(4-methoxyphenyl)methoxy]-, (3R)- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Tetradecanoic acid.

    Reduction: Tetradecanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tetradecanal, 3-[(4-methoxyphenyl)methoxy]-, (3R)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biological systems, particularly in the context of lipid metabolism.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of Tetradecanal, 3-[(4-methoxyphenyl)methoxy]-, (3R)- involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating lipid metabolism pathways or interacting with membrane-bound receptors. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Myristaldehyde (Tetradecanal): A fatty aldehyde with a similar structure but lacking the methoxyphenyl group.

    4-Methoxybenzaldehyde: Contains the methoxyphenyl group but lacks the long alkyl chain.

Uniqueness

Tetradecanal, 3-[(4-methoxyphenyl)methoxy]-, (3R)- is unique due to the combination of a long alkyl chain and a methoxyphenyl group, which imparts distinct chemical and physical properties. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C22H36O3

Molecular Weight

348.5 g/mol

IUPAC Name

(3R)-3-[(4-methoxyphenyl)methoxy]tetradecanal

InChI

InChI=1S/C22H36O3/c1-3-4-5-6-7-8-9-10-11-12-22(17-18-23)25-19-20-13-15-21(24-2)16-14-20/h13-16,18,22H,3-12,17,19H2,1-2H3/t22-/m1/s1

InChI Key

JTABJKCSQWUUSY-JOCHJYFZSA-N

Isomeric SMILES

CCCCCCCCCCC[C@H](CC=O)OCC1=CC=C(C=C1)OC

Canonical SMILES

CCCCCCCCCCCC(CC=O)OCC1=CC=C(C=C1)OC

Origin of Product

United States

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